molecular formula C13H16N2O B15208711 4'-Methyl-2-(1-pyrrolidinylimino)acetophenone CAS No. 25555-20-8

4'-Methyl-2-(1-pyrrolidinylimino)acetophenone

Cat. No.: B15208711
CAS No.: 25555-20-8
M. Wt: 216.28 g/mol
InChI Key: MOBDBLHEYROYRS-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyrrolidin-1-ylimino)-1-(p-tolyl)ethanone is an organic compound that features a pyrrolidine ring attached to an imino group, which is further connected to a p-tolyl group through an ethanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-ylimino)-1-(p-tolyl)ethanone typically involves the reaction of p-tolyl ethanone with pyrrolidine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:

p-Tolyl ethanone+PyrrolidineCatalyst2-(Pyrrolidin-1-ylimino)-1-(p-tolyl)ethanone\text{p-Tolyl ethanone} + \text{Pyrrolidine} \xrightarrow{\text{Catalyst}} \text{2-(Pyrrolidin-1-ylimino)-1-(p-tolyl)ethanone} p-Tolyl ethanone+PyrrolidineCatalyst​2-(Pyrrolidin-1-ylimino)-1-(p-tolyl)ethanone

Industrial Production Methods

In an industrial setting, the production of 2-(Pyrrolidin-1-ylimino)-1-(p-tolyl)ethanone may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-ylimino)-1-(p-tolyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the p-tolyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrrolidine or p-tolyl derivatives.

Scientific Research Applications

2-(Pyrrolidin-1-ylimino)-1-(p-tolyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-ylimino)-1-(p-tolyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The pyrrolidine ring and p-tolyl group contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrrolidin-1-ylimino)-1-phenylethanone: Similar structure but with a phenyl group instead of a p-tolyl group.

    2-(Pyrrolidin-1-ylimino)-1-(m-tolyl)ethanone: Similar structure but with a m-tolyl group instead of a p-tolyl group.

    2-(Pyrrolidin-1-ylimino)-1-(o-tolyl)ethanone: Similar structure but with an o-tolyl group instead of a p-tolyl group.

Uniqueness

2-(Pyrrolidin-1-ylimino)-1-(p-tolyl)ethanone is unique due to the presence of the p-tolyl group, which can influence the compound’s electronic properties and reactivity. The position of the methyl group in the p-tolyl moiety can affect the compound’s interactions with other molecules, making it distinct from its ortho- and meta-tolyl analogs.

Properties

CAS No.

25555-20-8

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

(2E)-1-(4-methylphenyl)-2-pyrrolidin-1-yliminoethanone

InChI

InChI=1S/C13H16N2O/c1-11-4-6-12(7-5-11)13(16)10-14-15-8-2-3-9-15/h4-7,10H,2-3,8-9H2,1H3/b14-10+

InChI Key

MOBDBLHEYROYRS-GXDHUFHOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=N/N2CCCC2

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=NN2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.